Mafodotin

Antibody-Drug Conjugates Glioblastoma Bystander Effect

Mafodotin (mc-MMAF) is an ADC linker-payload combining the antimitotic MMAF with a non-cleavable maleimidocaproyl linker. Unlike MMAE, its charged C-terminal phenylalanine minimizes bystander cytotoxicity—critical for solid tumors in sensitive anatomical sites. With >16-fold higher murine MTD and inherent resistance to MDR efflux pumps, mc-MMAF enables safer, higher-dose ADC regimens with preserved efficacy against chemoresistant cancers. The preferred choice for ADCs requiring precision tumor kill and an expanded therapeutic window.

Molecular Formula C49H76N6O11
Molecular Weight 925.2 g/mol
CAS No. 863971-19-1
Cat. No. B608802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMafodotin
CAS863971-19-1
SynonymsSGD-1269;  SGD 1269;  SGD1269;  mc-MMAF;  mcMMAF;  L4-MMAF;  Maleimidocaproyl-MMAF;  Maleimidocaproyl monomethylauristatin F;  Mafodotin.
Molecular FormulaC49H76N6O11
Molecular Weight925.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O
InChIInChI=1S/C49H76N6O11/c1-12-32(6)44(37(65-10)29-41(59)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)38(56)23-17-14-18-26-55-39(57)24-25-40(55)58/h13,15-16,20-21,24-25,30-33,35-37,42-45H,12,14,17-19,22-23,26-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1
InChIKeyORFNVPGICPYLJV-YTVPMEHESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow waxy solid
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mafodotin (CAS 863971-19-1): A Critical ADC Linker-Payload Component for Auristatin-Based Cancer Therapeutics


Mafodotin, also known as mc-MMAF or SGD-1269, is a key linker-payload component in antibody-drug conjugates (ADCs), comprising the potent antimitotic agent monomethyl auristatin F (MMAF) conjugated to a maleimidocaproyl (mc) linker. This mc-MMAF unit is specifically designed for site-specific conjugation to monoclonal antibodies targeting various tumor-associated antigens, with notable applications in anti-BCMA (belantamab mafodotin), anti-EGFR (depatuxizumab mafodotin), and anti-CD19 (denintuzumab mafodotin) ADCs [1][2]. As a microtubule-disrupting agent, MMAF inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis [3]. A key differentiating feature of MMAF is its charged C-terminal phenylalanine residue, which confers reduced membrane permeability compared to its uncharged counterpart MMAE, thereby minimizing off-target 'bystander' cytotoxicity while maintaining potent antitumor activity when delivered intracellularly via ADC internalization [4].

Why Mafodotin (mc-MMAF) Cannot Be Interchanged with Generic Auristatin Payloads


Generic substitution or direct replacement of mafodotin with other auristatin payloads like MMAE is scientifically unsound due to fundamental differences in physicochemical properties, linker chemistry, and resulting in vivo behavior. MMAF, the cytotoxic component of mafodotin, possesses a charged C-terminal phenylalanine that renders it significantly less membrane-permeable than the uncharged MMAE [1]. This structural distinction has profound functional consequences: MMAE-based ADCs exhibit a potent 'bystander effect' capable of killing neighboring antigen-negative tumor cells, whereas MMAF-based ADCs show minimal bystander activity, thereby confining cytotoxicity primarily to antigen-positive cells targeted by the antibody [2][3]. Furthermore, the non-cleavable maleimidocaproyl linker in mafodotin, which is critical for the stability and intracellular processing of the ADC, differs from the cathepsin-cleavable linkers used in many vedotin ADCs [4]. Substituting one auristatin payload for another without meticulous re-engineering of the entire ADC construct will unpredictably alter the drug's therapeutic window, safety profile, and clinical efficacy [5]. The data presented in Section 3 provide quantitative evidence that these distinctions are not merely academic but translate directly into meaningful differences in preclinical and clinical outcomes.

Mafodotin (mc-MMAF) Quantitative Differentiation Evidence vs. MMAE and Other Auristatin Payloads


Reduced Bystander Cytotoxicity: Mafodotin (mc-MMAF) ADC vs. MMAE (Vedotin) ADC in GBM Models

In a head-to-head preclinical study comparing two EGFR-targeting ADCs, one containing the cell-impermeant MMAF payload (depatuxizumab mafodotin) and the other containing the cell-permeable MMAE payload (losatuxizumab vedotin), the MMAF-based ADC demonstrated significantly reduced neurotoxicity. Following convection-enhanced delivery (CED) in a glioblastoma model, neuronal toxicity and CD68+ microglia/macrophage infiltration were significantly higher in brains infused with the MMAE-based ADC compared to the MMAF-based ADC [1][2].

Antibody-Drug Conjugates Glioblastoma Bystander Effect CNS Toxicity

Maximized Therapeutic Index: Mafodotin (mc-MMAF) Superior In Vivo Tolerability vs. MMAE

Cross-study analysis reveals a substantial difference in the maximum tolerated dose (MTD) between MMAF and MMAE, reflecting their distinct physicochemical properties. In murine models, the MTD for free MMAF (>16 mg/kg) is significantly higher than that for MMAE (1 mg/kg), representing a >16-fold difference [1][2]. This enhanced tolerability extends to ADCs constructed with the mc-MMAF linker-payload. For instance, the MTD of the mc-MMAF ADC (cAC10-L1-MMAF4) is 50 mg/kg in mice and 15 mg/kg in rats, while the corresponding MMAE ADC shows a much lower MTD [3].

Antibody-Drug Conjugates Toxicology Maximum Tolerated Dose Drug Safety

Preserved Efficacy in MDR+ Tumors: Mafodotin (mc-MMAF) ADC Activity vs. MMAE ADC in Drug-Resistant Cells

Preclinical studies indicate that MMAF and its released metabolite cys-mcMMAF are not susceptible to drug export by multidrug resistance (MDR) efflux pumps, a common mechanism of resistance to many chemotherapeutics. In contrast, the cell-permeable MMAE is susceptible to efflux, which can limit its activity in MDR-positive tumor cells [1]. This differential susceptibility is attributed to the charged nature of MMAF, which prevents efficient recognition and transport by efflux pumps like P-glycoprotein (MDR1).

Antibody-Drug Conjugates Multidrug Resistance Efflux Pumps Oncology

Optimal Application Scenarios for Mafodotin (mc-MMAF) in ADC Development


ADC Development for Heterogeneous Solid Tumors with Potential for Bystander Toxicity

When designing ADCs for solid tumors where tumor heterogeneity and the potential for off-target toxicity in adjacent normal tissue are significant concerns, the mafodotin (mc-MMAF) linker-payload is a preferred choice. Its minimal bystander effect, as demonstrated by reduced neuroinflammation compared to MMAE ADCs in glioblastoma models [1], confines cytotoxic activity primarily to antigen-positive tumor cells, thereby mitigating damage to surrounding healthy tissue. This property is especially critical for ADCs targeting antigens with limited tumor specificity or for tumors located in sensitive anatomical sites like the brain.

ADC Programs Requiring a Wider Therapeutic Window and Higher Tolerability

For ADC candidates where maximizing the therapeutic window is paramount, the mc-MMAF platform offers a distinct advantage. Preclinical data show that free MMAF has a >16-fold higher maximum tolerated dose (MTD) in mice compared to MMAE [2], and MMAF-based ADCs exhibit significantly higher MTDs in rodents [3]. This improved tolerability allows for higher dosing regimens, which can be crucial for achieving robust and durable antitumor responses, particularly in aggressive or refractory malignancies where dose intensity is a limiting factor.

Targeting Tumors with High Expression of Multidrug Resistance (MDR) Efflux Pumps

In the development of ADCs for patients with relapsed or refractory cancers where MDR-mediated resistance is a clinical barrier, the mc-MMAF payload should be strongly considered. Unlike MMAE, which is a substrate for efflux pumps, MMAF and its metabolites are not susceptible to drug export, thereby preserving cytotoxic activity in MDR-positive tumor cells [4]. This property makes mc-MMAF a rational choice for ADCs targeting cancers with a high propensity for developing drug resistance, potentially extending the therapeutic utility of the ADC in later-line treatment settings.

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